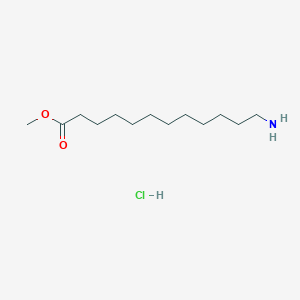

Methyl 12-aminododecanoate hydrochloride

Description

Overview of Amino Acid Derivatives in Synthetic Chemistry

Amino acids are fundamental building blocks in biology, but their utility extends far beyond their natural roles. In synthetic chemistry, amino acid derivatives are compounds derived from amino acids through modifications to their amino group, carboxyl group, or side chain. These modifications can range from simple esterification or amidation to more complex transformations, resulting in a vast library of molecules with tailored properties.

Amino acid derivatives are invaluable precursors in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds. nih.gov They serve as chiral synthons, providing a readily available source of stereocenters for the construction of enantiomerically pure molecules. The ability to control stereochemistry is crucial in drug development, as different enantiomers of a molecule can have vastly different biological activities.

The synthesis of amino acid derivatives can be achieved through various methods, including classical esterification reactions using reagents like thionyl chloride or trimethylchlorosilane in methanol (B129727), and more advanced techniques such as enzymatic catalysis and solid-phase synthesis. acs.org These methods allow for the precise modification of amino acids to create derivatives with specific functionalities, enabling their incorporation into larger, more complex molecular architectures.

Significance of Long-Chain Amino Acid Esters in Material Science and Biochemistry

Long-chain amino acid esters, such as Methyl 12-aminododecanoate hydrochloride, represent a specific and important class of amino acid derivatives. The presence of a long aliphatic chain imparts unique physicochemical properties, making them particularly useful in material science and biochemistry.

In material science, a primary application of Methyl 12-aminododecanoate is as a monomer for the synthesis of high-performance polymers like Nylon-12. researchgate.netd-nb.infoucl.ac.uknih.govnih.govnih.gov The polymerization of this monomer, typically through a polycondensation reaction, results in a polyamide with excellent mechanical properties, chemical resistance, and low water absorption. d-nb.info These properties make Nylon-12 suitable for a wide range of applications, including in the automotive, electronics, and medical industries. d-nb.info

Furthermore, the amphiphilic nature of long-chain amino acid esters, with a hydrophilic amino acid head group and a hydrophobic alkyl chain, makes them ideal candidates for the development of self-assembling materials. beilstein-journals.org These molecules can spontaneously organize into well-defined nanostructures, such as micelles, vesicles, and nanofibers, in aqueous environments. These self-assembled materials have potential applications in drug delivery, tissue engineering, and as templates for the synthesis of nanomaterials. The incorporation of amino acids into polymers can also enhance their biodegradability and biocompatibility, making them suitable for biomedical applications. nih.govresearchgate.netnih.govacs.org For instance, amino acid-based poly(ester amides) are being explored for use in medical implants and controlled-release drug delivery systems due to their favorable degradation profiles and the non-toxic nature of their degradation products. nih.gov

In biochemistry, long-chain amino acid esters are utilized as prodrugs to enhance the oral bioavailability of pharmaceuticals. nih.govmdpi.com By masking the polar functional groups of a drug molecule with a lipophilic long-chain ester, its permeability across biological membranes can be improved. mdpi.com Once absorbed, the ester bond can be cleaved by enzymes in the body to release the active drug. Additionally, the surface of materials can be modified with amino acid derivatives to improve their biocompatibility and interaction with biological systems. gelest.comacs.org

Research Trajectories and Contemporary Challenges in Compound Design

The design and synthesis of novel amino acid derivatives, including long-chain esters, is an active area of research with several key trajectories and challenges. A major focus is the development of more efficient and sustainable synthetic methods. acs.orgbiomatik.comresearchgate.netacs.org Traditional methods often require harsh reaction conditions and generate significant waste. Consequently, there is a growing interest in "green" chemistry approaches, such as the use of enzymatic catalysts and benign solvents, to minimize the environmental impact of chemical synthesis. researchgate.net

A significant challenge in the synthesis of amino acid derivatives is the control of stereochemistry. nih.govresearchgate.netpurdue.eduescholarship.orgrsc.org For molecules with multiple chiral centers, achieving the desired stereoisomer with high purity can be difficult. Researchers are continuously developing new stereoselective synthetic methods to address this challenge. Another area of active research is the functionalization of amino acid derivatives to introduce new properties and applications. acs.orgacs.orgnih.govnih.govacs.org This includes the incorporation of reporter groups for imaging, targeting moieties for drug delivery, and cross-linkable groups for the formation of stable polymer networks.

In the context of long-chain amino acid esters, a key challenge is managing their synthesis and purification, especially for longer peptide chains where solubility can be an issue. biomatik.com During peptide synthesis, side reactions such as racemization and aggregation can reduce the yield and purity of the final product. biomatik.comnih.gov Researchers are exploring various strategies to overcome these challenges, including the use of specialized coupling reagents and solid-phase synthesis techniques. acs.orgbiomatik.com The development of new analytical techniques for the characterization of these complex molecules is also crucial for advancing research in this field.

Properties

IUPAC Name |

methyl 12-aminododecanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27NO2.ClH/c1-16-13(15)11-9-7-5-3-2-4-6-8-10-12-14;/h2-12,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZAPWACCYWKXEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30598460 | |

| Record name | Methyl 12-aminododecanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4271-86-7 | |

| Record name | Methyl 12-aminododecanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Engineering for Methyl 12 Aminododecanoate Hydrochloride

Advanced Synthesis Routes and Optimization Strategies

The synthesis of Methyl 12-aminododecanoate hydrochloride can be approached through several strategic pathways, each with its own set of advantages and optimization parameters. The primary transformations involve the esterification of a dodecanoic acid derivative and the introduction of an amino group at the terminal (ω) position, followed by the formation of the hydrochloride salt.

Esterification Reactions with Dodecanoic Acid Derivatives

The direct esterification of 12-aminododecanoic acid with methanol (B129727) is a primary route to obtaining the methyl ester. To facilitate this reaction and simultaneously form the desired hydrochloride salt, various methods can be employed.

A particularly efficient, one-pot method involves the use of trimethylchlorosilane (TMSCl) in methanol at room temperature. nih.gov In this process, TMSCl reacts with methanol to generate anhydrous HCl in situ. This acidic environment catalyzes the esterification of the carboxylic acid functional group while also protonating the amino group to form the hydrochloride salt. nih.gov This method is advantageous due to its mild reaction conditions and the direct formation of the desired product without the need for isolating the free amino ester first. nih.gov A general procedure involves stirring the amino acid with an excess of TMSCl in methanol until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC). nih.gov The product is then typically isolated by concentrating the reaction mixture under reduced pressure. nih.gov

Alternatively, traditional Fischer esterification can be employed, where 12-aminododecanoic acid is refluxed in methanol with a catalytic amount of a strong acid, such as sulfuric acid or gaseous hydrogen chloride. researchgate.net However, these methods can sometimes require more stringent conditions and may involve more complex work-up procedures to isolate the final product. researchgate.net

Another approach starts from dodecanoic acid methyl ester, which can be produced from renewable sources. nih.gov This ester can then undergo functionalization at the terminal position, as will be discussed in the following section.

Amination Protocols for ω-Functionalized Esters

When starting with a pre-formed methyl ester of a dodecanoic acid derivative that is functionalized at the ω-position, various amination strategies can be implemented.

A prominent biocatalytic route has been developed for the conversion of dodecanoic acid methyl ester (DAME) to 12-aminododecanoic acid methyl ester (ADAME). nih.gov This process utilizes a whole-cell catalyst, typically engineered Escherichia coli, expressing an orthogonal pathway. nih.gov The pathway involves the terminal oxyfunctionalization of DAME to 12-hydroxydodecanoic acid methyl ester (HDAME) by an alkane monooxygenase, followed by oxidation to 12-oxododecanoic acid methyl ester (ODAME) by an alcohol dehydrogenase, and finally, a transamination reaction catalyzed by an ω-transaminase to yield ADAME. nih.govucl.ac.uk Optimization of this process includes enhancing substrate uptake into the microbial cells, for example, by introducing outer membrane proteins like AlkL, and ensuring a sufficient supply of the amino donor, often L-alanine. nih.gov

Chemical amination methods provide an alternative to biocatalysis. One such method involves the reaction of a ω-halo ester, such as methyl 12-bromododecanoate, with an amine source. Direct amination with ammonia (B1221849) can lead to mixtures of primary, secondary, and tertiary amines. d-nb.info To circumvent this, the Gabriel synthesis or related methods using protected nitrogen sources can be employed. For instance, reacting a halogenated carboxylic ester with an alkali cyanate (B1221674) in the presence of an alcohol can yield a urethane (B1682113) intermediate, which can then be hydrolyzed to the primary amino acid. d-nb.info

Salt Formation and Purification Techniques for Hydrochloride Derivatives

The final step in the synthesis is the formation and purification of the hydrochloride salt. If the synthesis route does not directly yield the hydrochloride, it can be readily formed by treating a solution of the methyl 12-aminododecanoate with hydrochloric acid. This can be achieved by bubbling gaseous HCl through an organic solution of the amino ester or by adding an aqueous or alcoholic solution of HCl. organic-chemistry.org

Purification of the resulting this compound is crucial for its end-use applications. Recrystallization is a common and effective method for purifying long-chain amino acid salts. peptide.com The choice of solvent is critical; for hydrochloride salts, which are often highly soluble in lower alcohols like ethanol (B145695), solvents such as 2-propanol may be preferred. organic-chemistry.org The addition of a less polar co-solvent like diethyl ether can be used to induce precipitation and improve the yield of the purified salt. organic-chemistry.org

For long-chain amino acids, purification can also be achieved by recrystallization from an aqueous solution of an inorganic or organic acid. peptide.com The process typically involves dissolving the crude product in the acidic solution by heating, followed by cooling to induce crystallization of the purified salt. peptide.com The solid product is then recovered by filtration. The pH of the solution during extraction and purification is a key parameter to control, as it influences the solubility and stability of the amino acid ester. nih.gov

| Technique | Description | Key Parameters | Reference |

|---|---|---|---|

| Recrystallization | Dissolving the crude salt in a suitable solvent at an elevated temperature and then cooling to allow the purified salt to crystallize. | Solvent choice (e.g., 2-propanol), temperature gradient, cooling rate. | organic-chemistry.org |

| Anti-solvent Precipitation | Adding a less polar solvent (anti-solvent) to a solution of the salt to reduce its solubility and cause precipitation. | Choice of solvent and anti-solvent (e.g., ethanol and diethyl ether), addition rate of anti-solvent. | organic-chemistry.org |

| Aqueous Acid Recrystallization | Utilizing an aqueous solution of an acid (e.g., sulfuric or acetic acid) as the solvent for recrystallization. | Acid concentration, pH of the solution. | peptide.com |

| Extraction | Separating the free amino ester from its salt by adjusting the pH and extracting with an organic solvent, followed by salt re-formation. | pH of the aqueous phase, choice of organic solvent. | d-nb.info |

Catalytic Approaches in Synthesis (e.g., Use of EDCI•HCl, HOAt)

Modern synthetic chemistry often employs coupling reagents to facilitate the formation of ester and amide bonds under mild conditions. In the context of esterification, carbodiimides such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI•HCl) are widely used. peptide.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. The reaction is often carried out in the presence of an additive like 1-Hydroxy-7-azabenzotriazole (HOAt) or its analogue 1-hydroxybenzotriazole (B26582) (HOBt). peptide.combachem.com These additives can form active esters that are less prone to side reactions and racemization, particularly in the synthesis of chiral molecules. peptide.com

While direct literature on the use of EDCI•HCl and HOAt for the synthesis of this compound is not prevalent, the general mechanism involves the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and EDCI. This intermediate then reacts with methanol to form the methyl ester. The hydrochloride form of EDCI makes it convenient for reactions where an acidic environment is tolerated or desired. The water-soluble urea (B33335) byproduct formed from EDCI can be easily removed by aqueous workup. peptide.com

Reaction Kinetics and Mechanistic Studies

A quantitative understanding of the reaction kinetics is essential for the design, optimization, and scale-up of the synthesis of this compound.

Investigation of Reaction Rates and Temperature Dependence

The esterification of carboxylic acids with alcohols, a key step in the synthesis of this compound, is a reversible reaction. The kinetics of such reactions have been studied for similar long-chain fatty acids and can provide insights into the synthesis of the target molecule. researchgate.netcore.ac.uk

The reaction rate is influenced by several factors, including temperature, molar ratio of reactants, and catalyst concentration. Kinetic studies on the esterification of acids like decanoic acid and pentanoic acid with methanol, often using solid acid catalysts like Amberlyst-15, have shown that the reaction can be modeled using various kinetic expressions, such as pseudo-homogeneous models or heterogeneous models like the Eley-Rideal (ER) or Langmuir-Hinshelwood (LH) models. core.ac.ukpeptide.com In the ER model, one reactant adsorbs onto the catalyst surface and then reacts with the other reactant from the bulk phase. peptide.com

The effect of temperature on the reaction rate is typically described by the Arrhenius equation. An increase in temperature generally leads to an increase in the reaction rate constant and, consequently, a higher conversion within a given time. researchgate.netmdpi.com However, as esterification is an equilibrium-limited reaction, higher temperatures can also affect the equilibrium position. nih.gov For the esterification of pentanoic acid with methanol, an activation energy of 39.5 kJ/mol has been reported. core.ac.uk For the non-catalytic esterification of free fatty acids in jatropha oil with methanol, an activation energy of 36.364 Kcal/mol (approximately 152 kJ/mol) was found for the forward reaction. researchgate.net These values provide an expected range for the activation energy of the esterification of 12-aminododecanoic acid.

| Carboxylic Acid | Alcohol | Catalyst | Kinetic Model | Activation Energy (Ea) | Reference |

|---|---|---|---|---|---|

| Decanoic Acid | Methanol | Amberlyst-15 | Eley-Rideal | 39.4 kJ/mol | peptide.com |

| Pentanoic Acid | Methanol | Amberlyst-15 | Eley-Rideal | 39.5 kJ/mol | core.ac.uk |

| Acetic Acid | Ethanol | Sulfuric Acid | Power-law | - | nih.gov |

| Fatty Acids (Jatropha Oil) | Methanol | None (Thermal) | Second Order Reversible | 36.364 Kcal/mol | researchgate.net |

Analysis of Solvent Effects on Reaction Efficiency (e.g., Anhydrous DMF)

The choice of solvent is critical in the synthesis of esters and related compounds, directly influencing reaction rates, equilibrium positions, and the stability of reactants and intermediates. N,N-Dimethylformamide (DMF) is a commonly utilized polar aprotic solvent in organic synthesis. Its high dielectric constant and ability to solvate cations effectively can facilitate nucleophilic substitution reactions, such as the esterification of carboxylic acids or the amidation reactions relevant to amino acid derivatives.

However, the presence of water in DMF can be highly detrimental to reaction efficiency. DMF is hygroscopic and can absorb moisture from the atmosphere. This absorbed water can hydrolyze starting materials or reagents, particularly activated esters or acid chlorides, leading to reduced yields and the formation of unwanted byproducts. Furthermore, DMF can slowly decompose in the presence of water to form dimethylamine (B145610) and formic acid. lumiprobe.com The resulting dimethylamine is a nucleophile that can compete with the desired nucleophile, leading to the formation of amide impurities and lowering the yield of the target ester. lumiprobe.com

For these reasons, the use of anhydrous DMF is often stipulated in synthetic protocols. Using a dry, amine-free grade of DMF ensures that the reactivity of sensitive reagents is preserved and side reactions are minimized, thereby maximizing the efficiency of the synthesis. lumiprobe.com The solvent's role extends beyond just dissolution; it actively participates in the reaction environment, and its purity is paramount for a successful outcome. nih.gov

Table 1: Impact of Solvent Purity on Reaction Efficiency Click on the headers to sort the data.

| Solvent Condition | Potential Contaminants | Impact on Synthesis | Mitigation Strategy |

| Standard DMF | Water, Dimethylamine, Formic Acid | Hydrolysis of reagents, formation of amide byproducts, reduced yield. lumiprobe.com | Use of fresh, high-purity solvent. |

| Anhydrous DMF | Minimal | Maximizes reagent stability and reaction efficiency, minimizes side reactions. lumiprobe.com | Use of sealed, "labeling grade" or freshly dried solvent. lumiprobe.com |

Role of Additives and Reagents in Yield Optimization (e.g., 2,6-Lutidine)

In chemical syntheses, particularly those involving the formation of amide or ester bonds, additives and reagents play a crucial role in optimizing product yields. 2,6-Lutidine is a sterically hindered, non-nucleophilic organic base that is frequently employed in such reactions.

During the esterification of an amino acid hydrochloride or the coupling of a carboxylic acid and an amine, an acid (often HCl) is generated as a byproduct. This acid can protonate the amine reactant, rendering it non-nucleophilic and effectively halting the reaction. Furthermore, acidic conditions can promote undesirable side reactions, such as the hydrolysis of the ester product.

The primary function of 2,6-Lutidine is to act as an acid scavenger. Its basic nitrogen atom effectively neutralizes the acid generated in situ. Due to the steric hindrance provided by the two methyl groups adjacent to the nitrogen atom, 2,6-Lutidine itself is a poor nucleophile. acs.org This prevents it from competing with the desired nucleophile (e.g., an alcohol or amine) and forming unwanted byproducts. By removing the acidic byproduct, 2,6-Lutidine ensures that the concentration of the reactive, unprotonated amine remains high, thereby driving the reaction equilibrium towards the product and optimizing the yield. nih.gov Studies on amide couplings have shown that 2,6-lutidine can be a highly effective base, leading to significantly higher product conversion compared to other bases. acs.orgnih.gov

Table 2: Function of 2,6-Lutidine in Synthesis Click on the headers to sort the data.

| Property | Characteristic | Role in Yield Optimization |

| Basicity | pKa of conjugate acid ~6.7 | Efficiently scavenges protons (e.g., from HCl) generated during the reaction. |

| Nucleophilicity | Low (Sterically Hindered) | Does not compete with the primary nucleophile, preventing byproduct formation. acs.org |

| Overall Effect | Acid Scavenger | Maintains a high concentration of the reactive nucleophile, driving the reaction to completion and maximizing yield. nih.gov |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org The synthesis of this compound and its precursors can be approached through a green chemistry lens, focusing on sustainable pathways and waste minimization.

Sustainable Synthetic Pathways

Traditionally, the precursor 12-aminododecanoic acid is derived from petroleum-based feedstocks through a multi-step process starting with the trimerization of butadiene. google.com Green chemistry encourages the use of renewable feedstocks.

Several more sustainable routes have been developed:

From Castor Oil: A patented process describes the synthesis of 12-aminododecanoic acid and its esters from undecylenic acid, which is obtained from the pyrolysis of castor oil, a renewable resource. This method provides an environmentally friendly alternative to petrochemically-derived routes. google.com

From Vernonia galamensis Seed Oil: Vernolic acid, a naturally epoxidized fatty acid, can be extracted from the seeds of Vernonia galamensis. A synthetic pathway has been developed to convert vernolic acid into 12-aminododecanoic acid, providing a route from a non-food, renewable plant source. google.com

Biocatalytic Synthesis: An innovative approach utilizes engineered Escherichia coli to produce methyl 12-aminododecanoate (ADAME) directly from renewable dodecanoic acid methyl ester (DAME). nih.gov This whole-cell biocatalysis pathway operates in parallel to the cell's native metabolism. It involves terminal alcohol and aldehyde intermediates and uses a transaminase for the final amination step, showcasing a completely synthetic orthogonal pathway for producing the monomer from renewable sources. nih.gov Enzymatic synthesis is a cornerstone of green chemistry, often allowing for high selectivity and mild reaction conditions. acs.orgresearchgate.net

Minimization of Byproduct Formation

A key principle of green chemistry is maximizing atom economy—the incorporation of all materials used in the process into the final product. acs.org This inherently involves minimizing byproduct formation.

Catalytic vs. Stoichiometric Reagents: The use of catalytic reagents is superior to stoichiometric ones. acs.org For instance, the biocatalytic pathway using engineered E. coli relies on enzymes that act as highly specific catalysts. This specificity drastically reduces the formation of side products. The process was optimized to minimize the undesired overoxidation of the aldehyde intermediate to the corresponding carboxylic acid, thus maximizing the yield of the desired amine. nih.gov

Avoiding Protecting Groups: Traditional organic synthesis often requires the use of protecting groups to prevent side reactions on multifunctional molecules, a process that generates significant waste. Enzymatic syntheses can be so specific that they react with only one site on a molecule, often obviating the need for protecting groups and thereby reducing derivative formation. acs.org

Process Optimization: In the synthesis of 12-oxododecanoic acid, a precursor, it was noted that reaction time is critical. Allowing the reaction to proceed for too long resulted in over-oxidation and the formation of dodecanedioic acid and hexanoic acid as byproducts. google.com Careful control and optimization of reaction parameters are crucial for minimizing byproduct formation.

By adopting these green chemistry principles, the synthesis of this compound can be made more sustainable, efficient, and environmentally benign.

Derivatization and Functionalization of Methyl 12 Aminododecanoate Hydrochloride

Amide Bond Formation and Peptide Conjugation

The primary amine group of Methyl 12-aminododecanoate hydrochloride serves as a key reactive site for the formation of stable amide bonds. This reaction is fundamental in peptide chemistry and for conjugating the molecule to various carboxylic acid-containing compounds.

Coupling with Carboxylic Acids for Advanced Molecular Constructs

The coupling of this compound with carboxylic acids is a standard method for creating more complex molecules. This process typically requires a coupling reagent to activate the carboxylic acid, facilitating nucleophilic attack by the amine. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC). youtube.com The general reaction involves the formation of an amide bond, linking the dodecanoate (B1226587) backbone to the carboxylic acid-containing molecule. youtube.comlibretexts.org

While specific studies detailing a wide range of carboxylic acids coupled to this compound are not extensively documented in publicly available literature, the principles of amide bond formation are well-established. youtube.comlibretexts.orgnih.gov The resulting amide is chemically stable, and the long C12 chain of the original amino ester can impart increased lipophilicity to the final product, potentially influencing its solubility and interaction with biological membranes.

Table 1: General Amide Coupling Reaction

| Reactant 1 | Reactant 2 | Reagent | Product |

| This compound | Carboxylic Acid (R-COOH) | Coupling Agent (e.g., DCC) | Methyl 12-(acylamino)dodecanoate |

Solid-Phase Synthesis Applications (e.g., On-Resin Macrocyclization)

The bifunctional nature of this compound makes it a potential candidate for use as a linker in solid-phase peptide synthesis (SPPS). In this technique, a molecule is anchored to a solid support (resin), and subsequent reactions are carried out in a stepwise manner. nih.gov While specific examples of on-resin macrocyclization utilizing this compound as the primary linker are not prominent in the reviewed literature, the principles of this application can be inferred.

In a hypothetical scenario, the amine group of this compound could be attached to a resin-bound peptide. The ester group could then be hydrolyzed to a carboxylic acid, which could subsequently react with a deprotected N-terminal amine of the peptide to form a cyclic structure. The long C12 chain would form a large, flexible loop in the final macrocycle. The use of linkers in SPPS is a common strategy to facilitate the synthesis of complex peptides and to enable on-resin cyclization. nih.gov

Investigation of Linker Length and its Impact on Chemical Properties

The twelve-carbon chain of this compound is a significant feature that can influence the properties of its derivatives. The length and flexibility of a linker in a conjugate can affect various chemical and biological properties, including solubility, aggregation propensity, and the spatial orientation of the conjugated moieties. nih.gov

Ester Modifications and Transesterification Reactions

The methyl ester group of this compound offers another site for chemical modification, primarily through transesterification. This reaction involves the exchange of the methyl group for a different alkyl or aryl group from an alcohol, catalyzed by either an acid or a base. masterorganicchemistry.comyoutube.com

For example, reacting this compound with a higher boiling point alcohol in the presence of an acid or base catalyst would lead to the formation of a new ester and methanol (B129727). youtube.com This process can be used to introduce different functionalities into the molecule or to alter its physical properties, such as its boiling point or viscosity. While general methods for the transesterification of amino acid methyl esters are well-known, specific research detailing the transesterification of this compound is not widely reported. youtube.comnih.govmdpi.com

Table 2: General Transesterification Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Alcohol (R-OH) | Acid or Base | Alkyl 12-aminododecanoate |

Exploration of Novel Derivatives for Targeted Applications

Conjugation to Bioactive Moieties (e.g., Antifungal Agents, TLR Agonists)

The conjugation of small molecules to bioactive agents is a common strategy in drug discovery to enhance efficacy, improve targeting, or modify pharmacokinetic properties. nih.govnih.gov The amine group of this compound is well-suited for forming amide or other covalent linkages with bioactive molecules that possess a carboxylic acid or other suitable reactive group.

For instance, in the realm of antifungal agents, amino acid ester conjugates have been explored. While no specific examples using this compound were found, the principle of linking it to an antifungal agent with a carboxylic acid handle is chemically feasible.

A more documented area of research is the conjugation of molecules to Toll-like receptor (TLR) agonists to create self-adjuvanting vaccines or targeted immunotherapies. nih.govnih.gov TLR agonists are molecules that stimulate the innate immune system. Covalently linking a TLR agonist to an antigen or a targeting molecule can enhance the immune response. nih.govplos.orgru.nl this compound, with its long aliphatic chain, could serve as a lipophilic linker in such conjugates. The lipophilicity of the C12 chain could potentially enhance the interaction of the conjugate with the cell membrane or the TLR itself, although specific studies validating this with this compound are needed. The general strategy often involves amide bond formation between a linker and the TLR agonist or the target molecule. nih.gov

Development of Bolaamphiphiles for Self-Assembly

This compound serves as a valuable and versatile starting material for the synthesis of bolaamphiphiles, a unique class of amphiphilic molecules characterized by hydrophilic head groups at both ends of a hydrophobic spacer. The self-assembly of these molecules is of significant interest for creating "smart" materials that can respond to various stimuli. researchgate.netnih.gov The development of bolaamphiphiles from this precursor hinges on the strategic derivatization of its two terminal functional groups: the primary amine and the methyl ester.

The general strategy for converting this compound into a bolaamphiphile involves two key stages. First, the hydrochloride salt is neutralized to liberate the free primary amine, making it available for reaction. Second, distinct or identical hydrophilic moieties are covalently attached to the amine at one end and, typically after hydrolysis of the ester, to the resulting carboxylic acid at the other end. The nature of these hydrophilic head groups is a critical factor in determining the self-assembly properties of the final bolaamphiphile. nih.gov

Research Findings on Derivatization Strategies

Research into bolaamphiphile synthesis demonstrates that various hydrophilic groups can be incorporated to induce self-assembly. While specific studies commencing directly with this compound are not extensively detailed in readily available literature, the chemical principles for its derivatization are well-established. The primary amine is readily acylated by reacting with activated carboxylic acids, acid chlorides, or anhydrides. This allows for the introduction of head groups such as amino acids, peptides, or sugars.

For instance, the amine can be coupled with amino acids like glutamic acid or lysine (B10760008), which introduce both polar character and hydrogen bonding capabilities, crucial for self-assembly in aqueous environments. rsc.org Peptidic bolaamphiphiles, in particular, are noted for their ability to form organized supramolecular structures. nih.gov The choice of amino acid sequence can precisely control the resulting morphology, such as nanofibers or nanoribbons. nih.gov

On the other end of the molecule, the methyl ester can be hydrolyzed to a carboxylic acid. This carboxylic acid can then be coupled to another hydrophilic group, such as an amino-terminated sugar or a short polyethylene (B3416737) glycol (PEG) chain, using standard peptide coupling or esterification reactions. This modular approach allows for the synthesis of both symmetric and asymmetric bolaamphiphiles, expanding the range of potential self-assembled structures.

The self-assembly process is driven by a delicate balance of non-covalent interactions, including hydrogen bonding, hydrophobic effects, and π-π stacking if aromatic moieties are incorporated. researchgate.net The long dodecyl chain of the precursor molecule provides a significant hydrophobic driving force for aggregation in aqueous media.

The following table outlines potential derivatization pathways for this compound to yield functional bolaamphiphiles capable of self-assembly.

| Starting Material | Reaction at Amine Terminus (after neutralization) | Reaction at Ester Terminus (after hydrolysis to COOH) | Resulting Bolaamphiphile Type | Potential Self-Assembly Behavior |

| Methyl 12-aminododecanoate | Acylation with an N-protected amino acid (e.g., Boc-Gly-OH) followed by deprotection. | Amidation with an amino-functionalized sugar (e.g., glucosamine). | Asymmetric Glyco-amino acid Bolaamphiphile | Formation of nanofibers or vesicles depending on the sugar moiety. |

| Methyl 12-aminododecanoate | Acylation with a dicarboxylic acid anhydride (B1165640) (e.g., succinic anhydride). | No further reaction needed (head group is the resulting carboxylate). | Symmetric Dicarboxylate Bolaamphiphile | pH-responsive self-assembly into micelles or bilayers. |

| Methyl 12-aminododecanoate | Reductive amination with an aldehyde-functionalized oligo(ethylene glycol) (OEG). | Amidation with an amine-terminated OEG. | Symmetric OEGylated Bolaamphiphile | Thermo-responsive hydrogel formation. |

| Methyl 12-aminododecanoate | Acylation with an N-protected dipeptide (e.g., Fmoc-Phe-Phe-OH) followed by deprotection. | Amidation with the same dipeptide. | Symmetric Peptidic Bolaamphiphile | Formation of rigid nanotubes or tapes via β-sheet interactions. nih.govnih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For methyl 12-aminododecanoate hydrochloride, both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for an unambiguous assignment of its structure.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons in the molecule are expected. The protonated amine group at the C-12 position would likely appear as a broad singlet or multiplet in the downfield region, typically around 8.0 ppm, due to the deshielding effect of the positive charge. The methoxy (B1213986) protons of the ester group (-OCH₃) would present as a sharp singlet at approximately 3.67 ppm. The methylene (B1212753) protons adjacent to the ester carbonyl group (α-CH₂) are expected to resonate around 2.30 ppm as a triplet. The methylene protons adjacent to the ammonium (B1175870) group (ω-CH₂) would also appear as a triplet, shifted downfield to around 2.95 ppm due to the electron-withdrawing effect of the -NH₃⁺ group. The large number of methylene protons in the long aliphatic chain would overlap to form a complex multiplet in the upfield region, typically between 1.2 and 1.7 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom. The carbonyl carbon of the ester group is the most deshielded and would appear significantly downfield, expected around 174.5 ppm. The carbon of the methoxy group would be found at approximately 51.5 ppm. The carbon atom attached to the ammonium group (C-12) would be in the range of 39-40 ppm. The methylene carbon adjacent to the ester group (C-2) would resonate around 34.2 ppm. The remaining methylene carbons of the long aliphatic chain would produce a series of signals in the 24-30 ppm region.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

| -CO OC H₃ | 3.67 | s | 51.5 |

| -C OOCH₃ | - | - | 174.5 |

| -C H₂-COO- | 2.30 | t | 34.2 |

| -(CH₂)₈- | 1.2-1.7 | m | 24-30 |

| -C H₂-CH₂-NH₃⁺ | 1.6-1.7 | m | ~26 |

| -C H₂-NH₃⁺ | 2.95 | t | ~39.5 |

| -NH ₃⁺ | ~8.0 | br s | - |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Purity Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns. For this compound, the molecular formula is C₁₃H₂₈ClNO₂, with a molecular weight of 265.82 g/mol . scbt.com

In an electrospray ionization (ESI) mass spectrum, the compound is expected to be detected as its molecular ion [M+H]⁺, which corresponds to the protonated form of the free amine, methyl 12-aminododecanoate. The expected m/z value for this ion would be approximately 230.2, corresponding to the loss of the hydrochloride. The isotopic pattern of this peak would further confirm the elemental composition.

Fragmentation analysis (MS/MS) of the molecular ion can provide further structural confirmation. Key fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) leading to a fragment at m/z ~198, and cleavage of the C-C bonds along the aliphatic chain. A characteristic fragment often observed for methyl esters of long-chain fatty acids is the McLafferty rearrangement product.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the various functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would exhibit several key absorption bands.

A strong, broad absorption band is expected in the region of 2500-3000 cm⁻¹, which is characteristic of the N-H stretching vibrations of the ammonium group (-NH₃⁺). The C=O stretching vibration of the ester group will produce a strong, sharp peak at approximately 1740 cm⁻¹. The C-O stretching vibrations of the ester group would likely appear in the 1250-1100 cm⁻¹ region. The presence of the long aliphatic chain will be indicated by strong C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Ammonium (-NH₃⁺) | N-H stretch | 2500-3000 | Strong, Broad |

| Ester (C=O) | C=O stretch | ~1740 | Strong, Sharp |

| Ester (C-O) | C-O stretch | 1250-1100 | Strong |

| Alkane (C-H) | C-H stretch | 2850-2960 | Strong |

| Alkane (C-H) | C-H bend | 1375-1465 | Medium |

Chromatographic Techniques for Purity Assessment (e.g., HPLC, LC-MS)

Chromatographic techniques are essential for assessing the purity of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly well-suited for the analysis of non-volatile compounds like this compound.

High-Performance Liquid Chromatography (HPLC): Purity analysis by HPLC is a standard method for quality control. For this compound, a reversed-phase HPLC method would typically be employed. In this setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with an acidic modifier such as formic acid or trifluoroacetic acid to ensure the amine is protonated and to improve peak shape. The compound would be detected using a suitable detector, such as a UV detector (at a low wavelength around 200-210 nm, as the molecule lacks a strong chromophore) or an evaporative light scattering detector (ELSD). A pure sample would exhibit a single major peak in the chromatogram. Purity levels for commercially available this compound are often reported to be greater than 95% or 98%. scbt.com

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical Calculations for Electronic Structure Analysis

Quantum mechanical (QM) calculations are fundamental to understanding the electronic structure of a molecule, providing insights into its reactivity, stability, and spectroscopic properties. For a molecule like Methyl 12-aminododecanoate hydrochloride, QM methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) can be employed to determine key electronic descriptors. nih.gov These calculations, while computationally intensive for large molecules, offer a detailed picture of electron distribution and orbital energies. mdpi.com

In the absence of direct studies on this compound, we can infer the types of data that would be generated by looking at QM studies on similar molecules, such as amino acids and fatty acid methyl esters. nih.govresearchgate.net For instance, calculations would typically yield values for the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's stability.

Table 1: Hypothetical Electronic Properties of this compound based on Analogous Molecules

| Property | Predicted Value Range | Significance |

| HOMO Energy | -8.0 to -6.0 eV | Relates to the ability to donate electrons. |

| LUMO Energy | 1.0 to 3.0 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 7.0 to 11.0 eV | Indicates chemical stability and reactivity. |

| Dipole Moment | 2.0 to 5.0 Debye | Influences solubility and intermolecular interactions. |

Note: The values in this table are hypothetical and are based on typical ranges observed for similar long-chain amino acid esters. Actual values for this compound would require specific QM calculations.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. youtube.com By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the accessible conformations of a molecule, its flexibility, and how it interacts with its environment. youtube.com For this compound, a long-chain molecule, conformational flexibility is a key characteristic.

MD simulations would allow for the exploration of the potential energy surface of the molecule, identifying low-energy, stable conformations. This is achieved by simulating the molecule's movements over a period of time, often on the nanosecond to microsecond scale. rsc.org The resulting trajectory provides a wealth of information about dihedral angle distributions, root-mean-square deviation (RMSD) from a starting structure, and the radius of gyration, which describes the molecule's compactness.

Table 2: Typical Parameters and Outputs of an MD Simulation for a Long-Chain Amino Acid Ester

| Simulation Parameter/Output | Description |

| Force Field | A set of parameters describing the potential energy of the system (e.g., AMBER, CHARMM). nih.govresearchgate.net |

| Solvent Model | Explicit (e.g., TIP3P water) or implicit solvent models to mimic physiological conditions. rsc.org |

| Simulation Time | Typically nanoseconds to microseconds, depending on the process being studied. |

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed conformations. |

| Radius of Gyration (Rg) | A measure of the overall size and shape of the molecule. |

| Conformational Clusters | Groups of similar structures adopted by the molecule during the simulation. |

Ligand-Protein Docking Studies for Receptor Interactions (e.g., TLR1/TLR2, May1)

Ligand-protein docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

While there is no specific research on the docking of this compound with Toll-like receptors (TLRs) 1 and 2, or May1, studies on similar lipopeptides and fatty acids with these receptors provide a framework for how such an analysis would be conducted. biorxiv.orgsoton.ac.uk TLR2, in heterodimerization with TLR1, is known to recognize acylated molecules. nih.govnih.gov A docking study of this compound into the binding site of the TLR1/TLR2 complex would aim to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. researchgate.net

Table 3: Hypothetical Docking Results of this compound with TLR1/TLR2

| Parameter | Predicted Outcome |

| Binding Site | Hydrophobic pocket of TLR2. |

| Key Interacting Residues (TLR2) | Leucine, Isoleucine, Phenylalanine. |

| Key Interacting Residues (TLR1) | Residues at the dimer interface. |

| Predicted Binding Affinity (ΔG) | -5 to -8 kcal/mol. |

| Types of Interactions | Hydrophobic interactions with the alkyl chain; potential hydrogen bonds involving the ester and amine groups. |

Note: The data in this table is hypothetical and based on docking studies of other long-chain molecules with TLRs. The actual binding mode and affinity would need to be determined through specific docking and experimental studies.

Structure-Activity Relationship (SAR) Elucidation through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational approaches to SAR, often referred to as Quantitative Structure-Activity Relationship (QSAR), involve building mathematical models that correlate structural features with activity.

For a compound like this compound, a computational SAR study would involve generating a set of related molecules with variations in chain length, functional groups, and stereochemistry. The biological activity of these compounds would then be determined experimentally. Subsequently, computational methods would be used to calculate a variety of molecular descriptors for each compound, such as steric, electronic, and hydrophobic properties. mdpi.com Statistical methods are then employed to build a QSAR model that can predict the activity of new, untested compounds.

Table 4: Key Steps in a Computational SAR Study

| Step | Description |

| 1. Dataset Curation | A series of structurally related compounds with measured biological activity is assembled. |

| 2. Descriptor Calculation | A wide range of molecular descriptors (e.g., molecular weight, logP, polar surface area, electronic properties) are calculated for each compound. |

| 3. Model Building | Statistical methods like multiple linear regression, partial least squares, or machine learning algorithms are used to create a predictive model. |

| 4. Model Validation | The predictive power of the model is assessed using internal and external validation techniques. |

| 5. Prediction | The validated model is used to predict the activity of novel compounds. |

Application Driven Research of Methyl 12 Aminododecanoate Hydrochloride and Its Derivatives

Research in Biomaterials and Bioconjugation

The biocompatibility and chemical reactivity of methyl 12-aminododecanoate and its parent amino acid, 12-aminododecanoic acid, have spurred research into their applications in the biomedical field. The presence of both an amine and a carboxylic acid (or its ester) allows for versatile conjugation and incorporation into biomaterial backbones.

Development of Drug Delivery Systems

While direct research on methyl 12-aminododecanoate hydrochloride in drug delivery systems is emerging, studies on its free amine form, methyl 12-aminododecanoate, show promise. In one study, methyl 12-aminododecanoate was formulated with glycol chitosan (B1678972) to create a vehicle for delivering antibacterial agents. biorxiv.org This formulation demonstrated activity against certain pathogens, highlighting the potential of this long-chain amino acid ester as a component in drug carrier systems. biorxiv.org The long aliphatic chain can be advantageous for encapsulating hydrophobic drugs, a common challenge in drug formulation. mdpi.com

General research into amino acid-based amphiphiles supports their utility in creating nanoscale drug carriers. nih.gov These systems can self-assemble into structures like micelles or nanoparticles that can encapsulate therapeutic agents, potentially improving their solubility, stability, and bioavailability. mdpi.commdpi.commdpi.com The derivatization of the carboxylic acid group of a related molecule, 12-(3-adamantan-1-yl-ureido) dodecanoic acid (AUDA), into various esters, including a methyl ester, was shown to act as a prodrug strategy to improve pharmacokinetic properties. nih.gov This suggests a potential pathway for the application of this compound in designing prodrugs or modifying drug molecules to enhance their delivery.

A recent study highlighted the use of chitosan-coated nanoparticles containing ethyl dodecanoate (B1226587) and 12-amino-1-dodecanoic acid methyl ester in glycol chitosan for their antibacterial properties against drug-resistant pathogens. biorxiv.org The findings indicated that these formulations were effective and that bacteria did not readily develop resistance to them. biorxiv.org

Scaffolds for Tissue Engineering Applications

The use of this compound in tissue engineering scaffolds is an area with potential, though direct research is limited. The principles of tissue engineering rely on creating scaffolds that mimic the natural extracellular matrix, providing support for cell growth and tissue regeneration. openaccessjournals.comnih.gov These scaffolds are often made from biodegradable and biocompatible polymers. openaccessjournals.comnih.gov

Long-chain amino acids like 12-aminododecanoic acid are valuable monomers for creating such polymers due to their protein-like amide linkages and the potential for enzymatic degradation. While specific studies on scaffolds made directly from this compound are not prevalent, the broader context of using amino acids and fatty acids in biomaterials for regenerative medicine is well-established. nih.govresearchgate.netgoogle.com The mechanical properties and biodegradability of polymers can be tuned by the choice of monomers, and the long aliphatic chain of the dodecanoate moiety could impart flexibility and hydrophobicity to a scaffold material. researchgate.net

Polymer Science and Engineering Research

The bifunctional nature of this compound makes it a prime candidate for polymerization reactions, leading to the synthesis of high-performance polymers like polyamides and potentially polyesters.

Monomer in Polyamide and Polyester (B1180765) Synthesis

The most significant application of methyl 12-aminododecanoate is as a monomer for the synthesis of Nylon 12, a high-performance polyamide. ceon.rsresearchgate.netresearchgate.net The polycondensation of 12-aminododecanoic acid, or its methyl ester, results in a polymer with repeating units of 12 carbons, which imparts properties such as low water absorption, good dimensional stability, and excellent chemical resistance. ceon.rsresearchgate.net Research has focused on biocatalytic routes to produce 12-aminododecanoic acid and its methyl ester from renewable resources like fatty acids, presenting a more sustainable alternative to traditional petroleum-based synthesis. researchgate.netresearchgate.net

| Polymerization Research Finding | Monomer(s) | Resulting Polymer | Key Properties/Applications | Reference(s) |

| Biocatalytic synthesis of monomer for high-performance polymer. | Dodecanoic acid methyl ester | Methyl 12-aminododecanoate | Building block for Nylon 12. | ceon.rsresearchgate.net |

| Synthesis of polyamides from renewable resources. | 12-aminododecanoic acid methyl ester | Nylon 12 | Low water absorption, dimensional stability, chemical resistance. | ceon.rsresearchgate.net |

| Potential for polyester synthesis. | 12-aminododecanoic acid | Polyester | Biodegradable materials. | researchgate.net |

| General synthesis of polyesters from fatty acid methyl esters. | Ricinoleic acid methyl ester, Diethylene glycol | Polyester polyol | Low-temperature applications. | nih.gov |

In the realm of polyesters, while direct polymerization of this compound is less common, the parent amino acid, 12-aminododecanoic acid, is cited as a potential monomer. researchgate.net Polyesters are typically synthesized through the polycondensation of a diol and a diacid. nih.gov However, the use of an amino acid as a comonomer can introduce amide linkages, forming poly(ester-amide)s. These hybrid polymers can exhibit a combination of properties from both polyesters and polyamides, such as biodegradability and good mechanical strength. Research on the synthesis of polyesters from other fatty acid methyl esters has demonstrated the feasibility of using these renewable feedstocks for polymer production. nih.gov

Surface Modification of Polymeric Materials

The reactive amine group of 12-aminododecanoic acid, the parent molecule of this compound, has been utilized for the surface modification of other polymers. In one study, 12-aminododecanoic acid was grafted onto the surface of ethylene-acrylic acid (EAA) copolymer films. semanticscholar.org This was achieved by first converting the carboxylic acid groups on the EAA surface to acid chlorides, which then reacted with the amine group of the 12-aminododecanoic acid. semanticscholar.org This surface modification led to an increase in the hydrophilicity and surface roughness of the film. semanticscholar.org A related study investigated the grafting of 12-aminododecanamide to EAA films to reduce the coefficient of friction.

These findings demonstrate the potential of using the amine functionality of this long-chain amino acid to covalently bond it to other polymer surfaces, thereby altering their surface properties for specific applications. This technique can be used to improve characteristics such as wettability, friction, and biocompatibility.

| Surface Modification Study | Substrate Polymer | Modifying Agent | Outcome | Reference(s) |

| Covalent bonding of amide groups. | Ethylene-acrylic acid (EAA) copolymer film | 12-aminododecanoic acid | Increased hydrophilicity and surface roughness. | semanticscholar.org |

| Reduction of coefficient of friction. | Ethylene-acrylic acid (EAA) copolymer film | 12-aminododecanamide | Reduced kinetic coefficient of friction. | |

| Corrosion inhibition of carbon steel. | Carbon Steel | 12-aminododecanoic acid | Formation of a protective, hydrophobic monolayer. |

Supramolecular Chemistry and Self-Assembly Research

The molecular structure of methyl 12-aminododecanoate, with its long hydrophobic alkyl chain and a polar head group (the amine and methyl ester), makes it an amphiphilic molecule. Amphiphilic molecules have a propensity to self-assemble in solution to form ordered structures, such as micelles, vesicles, or gels. This self-assembly is driven by the desire to minimize the unfavorable interactions between the hydrophobic tails and a polar solvent (like water) and to maximize favorable interactions between the polar head groups and the solvent.

While specific research on the supramolecular chemistry of this compound is not extensively documented, the principles of self-assembly of similar long-chain amino acid derivatives are well-understood. For instance, other long-chain amino acids and their derivatives have been shown to form hydrogels or organogels. These gel structures consist of a three-dimensional network of self-assembled fibers that entrap the solvent. The properties of these gels can be tuned by changing the molecular structure of the gelator, the solvent, and other conditions like pH and temperature.

The ability to form such self-assembled structures opens up possibilities for applications in areas like controlled drug release, as the drug molecules can be entrapped within the gel network and released over time. They can also be used as templates for the synthesis of nanomaterials or as scaffolds for cell culture. The study of the self-assembly of this compound and its derivatives is a promising area for future research.

Table of Mentioned Compounds

Formation of Organized Molecular Architectures (e.g., Micelles, Liposomes)

Amphiphilic molecules like this compound have the inherent ability to self-assemble in aqueous solutions to minimize the unfavorable interactions between their hydrophobic tails and water. This process can lead to the formation of various organized molecular architectures, such as micelles and liposomes. libretexts.orgnih.gov Micelles are spherical aggregates where the hydrophobic tails are sequestered in the core, and the hydrophilic heads form the outer corona, interacting with the surrounding water. libretexts.orgnih.gov Liposomes, on the other hand, are vesicular structures composed of one or more lipid bilayers, enclosing an aqueous compartment. acs.orgnih.gov

While direct studies on micelle and liposome (B1194612) formation specifically by this compound are not extensively documented in publicly available research, its structural characteristics strongly suggest such capabilities. As a cationic surfactant, it is expected to form micelles above a certain concentration, known as the critical micelle concentration (CMC). nih.govacs.orgbutlerov.com The self-assembly of similar amino acid-based surfactants into vesicles and other nanostructures has been reported, indicating the potential for this compound to form liposomal structures, possibly in combination with other lipids. acs.orgnih.govyoutube.com The study of such assemblies is crucial for applications in drug delivery, where they can encapsulate therapeutic agents. acs.org

Investigation of Self-Assembled Monolayers

Self-assembled monolayers (SAMs) are highly ordered molecular films that spontaneously form on solid surfaces. The formation of SAMs is a powerful technique for modifying the surface properties of materials, with applications in biosensors, electronics, and biocompatible coatings. rsc.orgrsc.org Molecules that form SAMs typically consist of a head group that has a strong affinity for the substrate, a hydrocarbon chain, and a terminal functional group that dictates the surface chemistry.

Amino-terminated SAMs are of particular interest for their ability to provide a reactive layer for the covalent attachment of biomolecules or other functional entities. rsc.orgresearchgate.net Research has demonstrated the formation of well-defined amino-terminated monolayers using silane (B1218182) derivatives with protected amino groups to control the molecular organization. rsc.org While specific studies on SAMs from this compound are not prevalent, the presence of the terminal amino group and the long alkyl chain makes it a promising candidate for forming such monolayers on various substrates. The amino group can serve as the anchor to the surface or as the terminal functional group, depending on the substrate and the desired application. The long dodecyl chain would contribute to the formation of a densely packed and ordered monolayer through van der Waals interactions.

Medicinal Chemistry Research

The unique structural features of this compound and its derivatives have also garnered attention in the field of medicinal chemistry. The combination of a lipid-like tail and a reactive amino group provides a scaffold for the design and synthesis of new therapeutic agents with diverse biological activities.

Design of Macrocyclic Inhibitors (e.g., Antifungal Agents)

Macrocyclic compounds, large cyclic molecules, have shown significant potential as therapeutic agents, including as antifungal drugs. nih.gov The synthesis of these complex structures often relies on bifunctional building blocks that can be cyclized. ω-Amino fatty acids and their derivatives, such as 12-aminododecanoic acid, are valuable precursors in the synthesis of polymers like nylon-12 and can be utilized in the construction of macrocycles. nih.govgoogle.comresearchgate.netrsc.org

The long aliphatic chain of methyl 12-aminododecanoate can be incorporated into the macrocyclic ring, potentially interacting with the lipid components of fungal cell membranes, a known target for many antifungal agents. frontiersin.orgnih.govresearchgate.net The amino group provides a reactive handle for cyclization reactions or for the attachment of other pharmacophoric groups. Research into the synthesis of novel macrocyclic compounds has highlighted the use of simple and efficient multi-component reactions, which could be adapted for the inclusion of building blocks like this compound to generate libraries of potential antifungal agents. nih.gov Fatty acids and their derivatives have themselves been shown to possess antifungal properties, suggesting that macrocycles incorporating this moiety could exhibit enhanced activity. frontiersin.orgnih.govresearchgate.net

Development of Immunomodulators (e.g., TLR Agonists)

Toll-like receptors (TLRs) are a class of proteins that play a crucial role in the innate immune system by recognizing molecules derived from microbes. youtube.com The activation of TLRs can trigger an immune response, making TLR agonists valuable as vaccine adjuvants and for cancer immunotherapy. nih.govnih.gov

A key structural feature of many TLR agonists, particularly those targeting TLR2, is the presence of lipid tails that anchor the molecule to the cell membrane and interact with the receptor. nih.govnih.gov For instance, the TLR2/TLR1 agonist Pam3CSK4 contains three fatty acyl chains. nih.gov Research has shown that conjugating TLR agonists to lipid moieties can enhance their delivery and activity. nih.govnih.gov this compound, with its long fatty acid chain, represents a potential lipid tail that can be conjugated to known TLR agonist pharmacophores. This could lead to the development of novel, potent, and self-adjuvanting vaccine candidates or immunomodulatory drugs. The amino group of methyl 12-aminododecanoate provides a convenient point of attachment for such conjugations.

| TLR Agonist Type | Example | Role of Lipid Component |

| TLR2/1 Agonist | Pam3CSK4 | Two ester-bound and one amide-bound fatty acyl chains insert into hydrophobic pockets of TLR2 and TLR1. nih.gov |

| TLR2/6 Agonist | Pam2CSK4 | Two ester-bound fatty acyl chains interact with TLR2. nih.gov |

| Synthetic TLR4 Agonist | - | Saturated fatty acids can activate TLR4 signaling. nih.gov |

Exploration in Insulin (B600854) Derivatives Research

The development of long-acting insulin analogs is a cornerstone of modern diabetes management. nih.gov One successful strategy to prolong the action of insulin is through the acylation of the insulin molecule with a fatty acid. novonordisk.comnih.govgoogle.com This modification allows the insulin analog to reversibly bind to albumin in the bloodstream, creating a circulating depot from which the active insulin is slowly released. novonordisk.com

Prominent examples of acylated insulins include insulin detemir and insulin degludec, which are modified with myristic acid (a C14 fatty acid) and a C16 fatty diacid, respectively. nih.gov More recently, insulin icodec, a once-weekly insulin analog, was developed with a C20 fatty diacid. acs.org The long dodecyl chain of this compound makes it a highly relevant building block for the synthesis of novel acylated insulin derivatives. The ester or the free carboxylic acid form could be activated and coupled to a lysine (B10760008) residue on the insulin molecule. nih.govresearchgate.net Research in this area focuses on optimizing the length and chemical nature of the fatty acid side chain to fine-tune the albumin binding affinity and achieve the desired pharmacokinetic profile. nih.govacs.org

| Insulin Analog | Acylation Moiety | Mechanism of Protraction |

| Insulin detemir | Myristic acid (C14) | Reversible binding to serum albumin. nih.gov |

| Insulin degludec | Hexadecanedioic acid (C16) via a linker | Forms multi-hexamers upon injection and binds to albumin. |

| Insulin icodec | 1,20-Icosanedioic acid (C20) via a linker | High affinity for albumin, leading to a very long half-life. acs.org |

Analytical Methodologies for Quantitative Analysis and Quality Control in Research

Method Validation for Purity and Content Determination

The quantification of Methyl 12-aminododecanoate hydrochloride and the determination of its purity are critical for its application in research and synthesis. High-Performance Liquid Chromatography (HPLC), particularly with Ultraviolet (UV) or Mass Spectrometric (MS) detection, stands as a primary technique for this purpose. Method validation, following the guidelines of the International Council for Harmonisation (ICH), ensures that the analytical procedure is suitable for its intended purpose.

A typical Reverse-Phase HPLC (RP-HPLC) method can be developed for the analysis of this compound. Due to the lack of a strong chromophore in the molecule, derivatization might be necessary for sensitive UV detection. However, the presence of the primary amine allows for derivatization with reagents such as dansyl chloride or o-phthalaldehyde (B127526) (OPA) to yield highly UV-active or fluorescent derivatives. Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be employed for direct and highly specific quantification without the need for derivatization.

A validation protocol for an HPLC method would encompass the following parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Interactive Data Table: Illustrative Validation Parameters for an HPLC-UV Method for this compound

| Parameter | Specification | Illustrative Result |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Range (µg/mL) | 1 - 100 | 1 - 100 |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |

| Precision (RSD%) | ||

| - Repeatability | ≤ 2.0% | 0.8% |

| - Intermediate Precision | ≤ 2.0% | 1.2% |

| LOD (µg/mL) | Report | 0.2 |

| LOQ (µg/mL) | Report | 0.7 |

| Robustness | No significant effect on results | Passed |

This table presents hypothetical data for illustrative purposes.

Stability Studies and Degradation Pathway Analysis

Stability studies are essential to determine the shelf-life of a compound and to identify its potential degradation products. Forced degradation studies, where the compound is exposed to stress conditions more severe than accelerated stability conditions, are performed to generate degradation products and to establish the stability-indicating nature of the analytical method.

For this compound, forced degradation would typically involve exposure to the following conditions:

Acidic Hydrolysis: Treatment with a strong acid (e.g., 0.1 M HCl) at elevated temperatures. The primary degradation pathway is expected to be the hydrolysis of the methyl ester to form 12-aminododecanoic acid and methanol (B129727).

Alkaline Hydrolysis: Treatment with a strong base (e.g., 0.1 M NaOH) at elevated temperatures. Similar to acidic conditions, this will lead to the hydrolysis of the ester linkage.

Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide (H₂O₂). This could potentially lead to the oxidation of the long alkyl chain or the amino group.

Thermal Degradation: The compound is heated as a solid or in solution to assess its stability at high temperatures.

Photostability: The compound is exposed to light of a specified wavelength (e.g., UV and visible light) to determine its sensitivity to photodegradation.

A stability-indicating HPLC method must be able to separate the intact this compound from all its degradation products, allowing for accurate quantification of the parent compound and monitoring the formation of impurities over time.

Interactive Data Table: Illustrative Results of a Forced Degradation Study for this compound

| Stress Condition | Duration | Temperature (°C) | % Degradation | Major Degradation Product(s) |

| 0.1 M HCl | 24 hours | 60 | 15.2 | 12-Aminododecanoic acid |

| 0.1 M NaOH | 8 hours | 60 | 25.8 | 12-Aminododecanoic acid |

| 10% H₂O₂ | 24 hours | Room Temp | 5.1 | Oxidized derivatives |

| Dry Heat | 48 hours | 80 | 2.5 | Minor unidentified products |

| Photostability (UV/Vis) | 7 days | Room Temp | < 1.0 | No significant degradation |

This table presents hypothetical data for illustrative purposes.

The primary degradation pathway for this compound under hydrolytic conditions is the cleavage of the ester bond. The long aliphatic chain is generally stable, although harsh oxidative conditions could lead to the formation of various oxidation products. The amino group could also be susceptible to oxidation. The hydrochloride salt form is expected to be relatively stable.

Future Directions and Emerging Research Avenues

Integration with Artificial Intelligence and Machine Learning for Compound Design

Machine learning models are particularly adept at handling the non-linear and high-dimensional relationships between a polymer's structure and its properties. mdpi.com In the context of polyamides, for which methyl 12-aminododecanoate is a monomer, ML algorithms can predict key characteristics such as glass transition temperature (Tg), melting temperature (Tm), density (ρ), and tensile modulus (E). mdpi.com For instance, researchers have successfully used techniques like Random Forest (RF) and Support Vector Machines (SVM) to create predictive models based on chemical fingerprints, achieving high fidelity in property prediction. mdpi.com

A significant challenge in materials science is overcoming the trade-off between competing properties, such as toughness and degradability in biodegradable polymers. chemrxiv.org Machine learning, specifically using methods like Gaussian process regression, has been employed to design tough, degradable polyamides by optimizing the sequence of amino acid segments within multiblock structures. chemrxiv.org This approach not only suggests optimal compound structures but also reveals the underlying physical factors that govern their performance. chemrxiv.org Similarly, multitask ML models based on artificial neural networks (ANN) have been developed to guide the fabrication of polyamide membranes, leading to the synthesis of four new membranes that surpassed the previous upper bounds for ion selectivity and permeance. acs.orgnih.gov

The process of using ML in compound design typically involves several key steps:

Data Collection and Generation: A high-quality, comprehensive dataset is crucial for training accurate models. nih.gov

Descriptor Generation: The chemical structures of polymers must be converted into a machine-readable format, often called molecular fingerprints. mdpi.comnih.gov

Model Development: Depending on the problem, supervised or unsupervised learning algorithms are trained on the dataset to map inputs (structure) to outputs (properties). nih.gov

Model Interpretation: This step helps identify the most important features influencing the model's predictions, thereby narrowing the search space for new candidates. nih.gov

By leveraging these computational tools, researchers can move beyond incremental improvements and explore a vast chemical space to design next-generation materials with tailored functionalities, all while reducing the time and cost associated with traditional R&D. researchgate.netscitechdaily.com

Table 1: Machine Learning Models in Polyamide Design

| ML Model/Technique | Application Area | Key Findings/Objective | Reference |

|---|---|---|---|

| Gaussian Process Regression | Design of tough and degradable polyamides | Optimized α-amino acid sequences to overcome the toughness-degradability trade-off. | chemrxiv.org |

| Artificial Neural Network (ANN) with Skip Connections | Design of polyamide membranes for solute selectivity | Guided the fabrication of membranes exceeding the upper bound for mono/divalent ion selectivity and permeance. | acs.org |

| Random Forest (RF), Support Vector Machine (SVM), Linear Regression (LR) | Prediction of polyamide thermal and mechanical properties | RF models provided the most reliable predictions for Tg, Tm, and ρ. | mdpi.com |

| General AI/ML Frameworks | De novo drug and molecular design | AI can generate novel chemical moieties and predict drug-target interactions, streamlining the discovery process. | researchgate.netnih.govnih.gov |

High-Throughput Screening in Derivatization and Application Discovery

High-throughput screening (HTS) is a powerful technology that enables the rapid testing of millions of chemical compounds, a process that is critical for discovering new derivatives and applications of methyl 12-aminododecanoate hydrochloride. nih.gov The traditional methods for assessing compound properties are often too slow for the scale required in modern drug and materials discovery. berkeley.edu HTS platforms, by contrast, can screen vast libraries of molecules in a fraction of the time, significantly accelerating the pace of research.